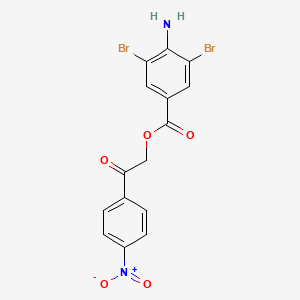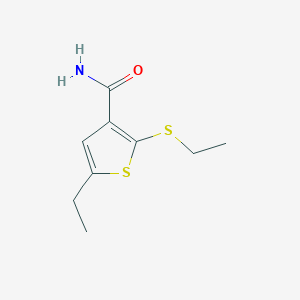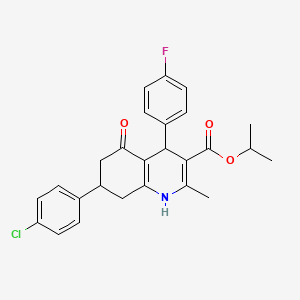![molecular formula C23H19ClN8O3 B14949989 6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949989.png)
6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a methoxyanilino group, a nitroanilino group, and a triazinyl hydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 3-chlorobenzaldehyde: This can be achieved through the oxidation of 3-chlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 1,3,5-triazine derivatives: The triazine core is synthesized by reacting cyanuric chloride with appropriate aniline derivatives (4-methoxyaniline and 4-nitroaniline) under controlled conditions.
Hydrazone formation: The final step involves the condensation of 3-chlorobenzaldehyde with the triazine derivative in the presence of a hydrazine reagent, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 3-chlorobenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 3-chlorobenzoic acid.
Reduction: 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-aminoanilino)-1,3,5-triazin-2-yl]hydrazone.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitro and methoxy groups may play a role in electron transfer processes, while the triazine core can facilitate binding to specific protein targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.
4-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains a nitro group but lacks the triazine and hydrazone functionalities.
Uniqueness
3-Chlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the triazine core and hydrazone linkage allows for specific interactions with molecular targets, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C23H19ClN8O3 |
|---|---|
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H19ClN8O3/c1-35-20-11-7-18(8-12-20)27-22-28-21(26-17-5-9-19(10-6-17)32(33)34)29-23(30-22)31-25-14-15-3-2-4-16(24)13-15/h2-14H,1H3,(H3,26,27,28,29,30,31)/b25-14+ |
Clé InChI |
XSARNYCSTUROHB-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)

![4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B14949965.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)

